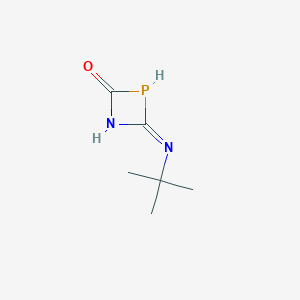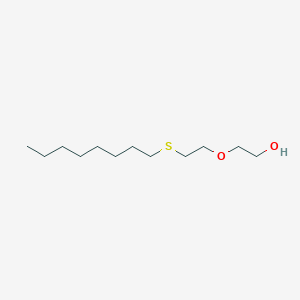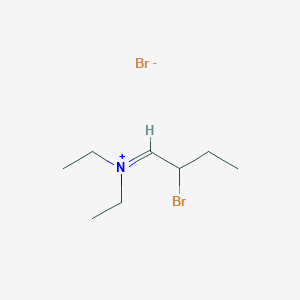
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is a chiral aziridine derivative characterized by the presence of a 4-chlorophenyl group and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2R,3S)-3-(4-chlorophenyl)oxirane with sodium azide, followed by reduction of the resulting azido intermediate to form the aziridine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Primary amines.
Substitution: Substituted aziridines with various functional groups.
科学研究应用
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block for specialty polymers.
作用机制
The mechanism of action of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- (2R,3S)-3-(4-bromophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-fluorophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-methylphenyl)aziridine-2-carbonitrile
Uniqueness
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and binding interactions, making it a valuable compound for specific applications in synthesis and drug development.
属性
分子式 |
C9H7ClN2 |
|---|---|
分子量 |
178.62 g/mol |
IUPAC 名称 |
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,12H/t8-,9-/m0/s1 |
InChI 键 |
GGWPFTJPNGMQLT-IUCAKERBSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](N2)C#N)Cl |
规范 SMILES |
C1=CC(=CC=C1C2C(N2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)

![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)




![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
